17-(2,4-Difluorophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
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Description
17-(2,4-Difluorophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione is a useful research compound. Its molecular formula is C24H15F2NO2 and its molecular weight is 387.386. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on compounds with complex bicyclic and polycyclic structures similar to the one described often focuses on their crystal structure, molecular interactions, and potential for forming π-π stacking interactions. For example, studies on compounds such as "10-Methyl-9,11-annulated dibenzobarrelene" have detailed their crystal structures and the significance of π–π stacking interactions in solid-state assembly (Devassia et al., 2018). These findings are crucial for understanding how similar complex molecules might interact with one another or with other substances in various environments, which is fundamental for designing materials with specific properties.
Computational Chemistry and Geometry Optimization
Another area of research involves the use of computational methods to predict and optimize the geometry of complex molecules. The study on "Crystal and geometry-optimized structure of an anthracene-based Diels-Alder adduct" shows how computational calculations, including density functional theory (DFT), can be used to compare optimized geometries and predict the physical properties of complex organic molecules (Hillman et al., 2020). This type of research is essential for understanding the potential applications of complex compounds in materials science, pharmaceuticals, and other fields.
Novel Synthesis Methods
The development of novel synthesis methods for complex organic molecules is also a significant area of research. Studies such as the "Novel and facile synthesis of functionalized [4.4.3] and [4.4.4]propellano-bislactones using acetates of the Baylis-Hillman adducts" contribute to the chemical synthesis field by providing new pathways to create complex molecular structures (Basavaiah & Satyanarayana, 2001). These methods can be instrumental in the synthesis of new drugs, materials, and chemical probes.
Properties
IUPAC Name |
17-(2,4-difluorophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2NO2/c25-12-9-10-18(17(26)11-12)27-23(28)21-19-13-5-1-2-6-14(13)20(22(21)24(27)29)16-8-4-3-7-15(16)19/h1-11,19-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGVRLBTJZBTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=C(C=C(C=C6)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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